molecular formula C11H22O B14672633 2-Methyl-3-(propan-2-yl)hept-6-en-3-ol CAS No. 38443-89-9

2-Methyl-3-(propan-2-yl)hept-6-en-3-ol

Cat. No.: B14672633
CAS No.: 38443-89-9
M. Wt: 170.29 g/mol
InChI Key: DPBOWYSBJTWLEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3-(propan-2-yl)hept-6-en-3-ol is an organic compound with the molecular formula C11H22O. It is a tertiary alcohol, meaning the hydroxyl group (-OH) is attached to a carbon atom that is connected to three other carbon atoms. This compound is known for its unique structure and properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(propan-2-yl)hept-6-en-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-3-(propan-2-yl)hept-6-en-3-one with a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to yield the desired alcohol.

Industrial Production Methods

Industrial production of this compound often involves catalytic hydrogenation of the corresponding ketone. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction is carried out in a suitable solvent like ethanol or methanol, and the product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(propan-2-yl)hept-6-en-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: It can be reduced to form alkanes using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation.

Major Products Formed

    Oxidation: 2-Methyl-3-(propan-2-yl)hept-6-en-3-one.

    Reduction: 2-Methyl-3-(propan-2-yl)heptane.

    Substitution: 2-Methyl-3-(propan-2-yl)hept-6-en-3-chloride or bromide.

Scientific Research Applications

2-Methyl-3-(propan-2-yl)hept-6-en-3-ol has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(propan-2-yl)hept-6-en-3-ol involves its interaction with specific molecular targets and pathways. As a tertiary alcohol, it can participate in hydrogen bonding and other intermolecular interactions, affecting the stability and reactivity of the compound. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-propanol: A simpler tertiary alcohol with similar reactivity but different structural properties.

    2-Methyl-3-(propan-2-yl)heptane: A reduced form of the compound without the hydroxyl group.

    2-Methyl-3-(propan-2-yl)hept-6-en-3-one: The oxidized form of the compound.

Uniqueness

2-Methyl-3-(propan-2-yl)hept-6-en-3-ol is unique due to its specific structure, which combines a tertiary alcohol with an alkene. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.

Properties

CAS No.

38443-89-9

Molecular Formula

C11H22O

Molecular Weight

170.29 g/mol

IUPAC Name

2-methyl-3-propan-2-ylhept-6-en-3-ol

InChI

InChI=1S/C11H22O/c1-6-7-8-11(12,9(2)3)10(4)5/h6,9-10,12H,1,7-8H2,2-5H3

InChI Key

DPBOWYSBJTWLEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CCC=C)(C(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.